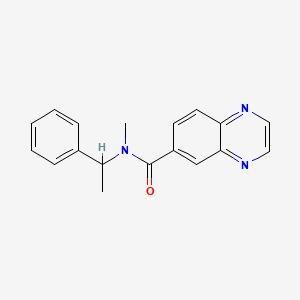

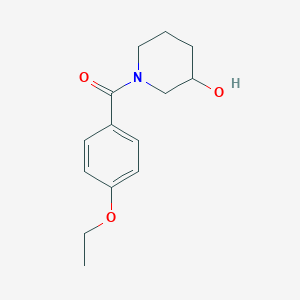

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one, also known as PQS, is a chemical compound that belongs to the class of N-acylhomoserine lactones (AHLs). It is a synthetic analog of the natural AHLs produced by many Gram-negative bacteria, which are involved in quorum sensing, a process of cell-to-cell communication. PQS has been widely used in scientific research for its ability to mimic the functions of natural AHLs and to modulate bacterial behavior.

Mecanismo De Acción

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one exerts its effects on bacterial cells by binding to specific receptors, such as the LasR protein in P. aeruginosa. This interaction triggers a cascade of signaling events that regulate gene expression and cellular behavior. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been shown to activate or repress the expression of various genes involved in virulence, motility, and biofilm formation, depending on the bacterial species and the environmental conditions.

Biochemical and Physiological Effects:

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been reported to have a wide range of biochemical and physiological effects on bacterial cells. It can induce the production of extracellular polysaccharides, which are essential components of biofilms, and enhance the attachment and aggregation of bacterial cells. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one can also stimulate the secretion of proteases, pyocyanin, and other virulence factors, which contribute to bacterial pathogenesis. In addition, 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been shown to affect the expression of genes involved in iron acquisition, oxidative stress, and quorum sensing itself.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has several advantages as a tool for scientific research. It is easy to synthesize and purify, and its chemical structure can be modified to generate analogs with different properties. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one can also be used to study the effects of quorum sensing on bacterial behavior in vitro and in vivo, using various assays and animal models. However, 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has some limitations, such as its potential toxicity and the fact that it may not accurately mimic the functions of natural AHLs in all bacterial species.

Direcciones Futuras

There are many potential future directions for research on 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one and related compounds. One area of interest is the development of 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one-based therapies for bacterial infections, either by targeting the quorum sensing system or by using 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one as a carrier for antimicrobial agents. Another direction is the exploration of the ecological and evolutionary roles of AHLs in microbial communities, and the development of strategies to manipulate these interactions for beneficial purposes. Finally, the discovery of new AHLs and their receptors in diverse bacterial species could lead to the identification of novel targets for antimicrobial agents and the development of new tools for synthetic biology.

Métodos De Síntesis

The synthesis of 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one involves several steps, including the reaction of 2-mercaptoquinoline with ethyl 2-bromoacetate, followed by the conversion of the resulting intermediate to 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one using pyrrolidine and sodium hydride. The overall yield of this method is about 30%, and the purity of the product can be improved by recrystallization.

Aplicaciones Científicas De Investigación

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been extensively studied for its role in bacterial quorum sensing and biofilm formation. It has been shown to modulate the expression of virulence factors in various bacterial species, including Pseudomonas aeruginosa, which is a major human pathogen. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has also been investigated for its potential as a therapeutic target for bacterial infections, as well as a tool for the development of novel antibacterial agents.

Propiedades

IUPAC Name |

1-pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12(16(19)18-10-2-3-11-18)20-14-8-4-6-13-7-5-9-17-15(13)14/h4-9,12H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIATXZSHCVXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)SC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Smssf-0625266 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)

![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)